molecular formula C13H10F2N2O3 B13127566 Methyl 1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Methyl 1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B13127566
M. Wt: 280.23 g/mol
InChI Key: UKJWPIXGNXDUDO-UHFFFAOYSA-N
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Description

Methyl 1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is an organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound also features a 2,4-difluorobenzyl group attached to the nitrogen atom at position 1, and a methyl ester group at position 3. The presence of the difluorobenzyl group imparts unique chemical properties to the compound, making it of interest in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the reaction of 2,4-difluorobenzylamine with a suitable pyridazine precursor. One common method involves the condensation of 2,4-difluorobenzylamine with a pyridazine-3-carboxylic acid derivative under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis starting from readily available raw materialsThe reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridazine derivatives .

Scientific Research Applications

Methyl 1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The difluorobenzyl group enhances the compound’s ability to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Methyl 1-(2,4-dibromobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Methyl 1-(2,4-dimethylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Uniqueness

Methyl 1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the difluorobenzyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H10F2N2O3

Molecular Weight

280.23 g/mol

IUPAC Name

methyl 1-[(2,4-difluorophenyl)methyl]-6-oxopyridazine-3-carboxylate

InChI

InChI=1S/C13H10F2N2O3/c1-20-13(19)11-4-5-12(18)17(16-11)7-8-2-3-9(14)6-10(8)15/h2-6H,7H2,1H3

InChI Key

UKJWPIXGNXDUDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1)CC2=C(C=C(C=C2)F)F

Origin of Product

United States

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